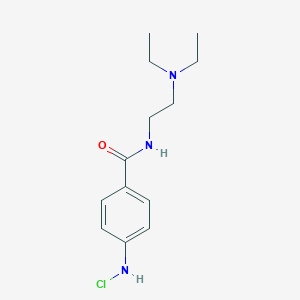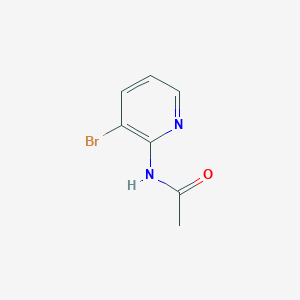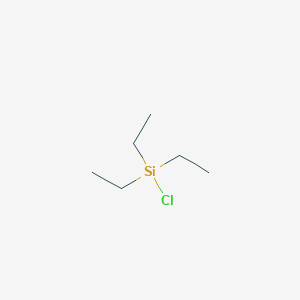
1-(3-Bromopropyl)theobromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-Bromopropyl)theobromine is not directly mentioned in the provided papers. However, theobromine itself is a naturally occurring substance found in cocoa beans and chocolate, and it is known for its diuretic, stimulant, and vasodilator effects. Theobromine has been studied for its potential to modify uric acid aggregation, which is relevant to the treatment of kidney stones . The modification of theobromine through bromination could potentially alter its physical and chemical properties, as
Applications De Recherche Scientifique
Dental Health and Enamel Protection
Enamel Hardness and Topography : Theobromine, a principal xanthine in Theobroma cacao, has been studied for its effects on human enamel. Research found that theobromine at different concentrations significantly improved enamel hardness and altered its surface topography (Kargul et al., 2012).
Remineralizing Effects : Theobromine has been compared with fluoride for its remineralizing effects on enamel. A study using scanning electron microscopy concluded that theobromine could be an effective alternative to fluoride for caries prevention (Shawky et al., 2021).
Prevention of Enamel Demineralization : Theobromine has shown potential in preventing enamel demineralization. Research evaluating the impact of theobromine gel on enamel microhardness after exposure to demineralizing agents like citric acid highlighted its protective capabilities (Irawan et al., 2017).
Cancer Research
- Inhibiting Malignant Glioblastoma Proliferation : A study demonstrated that theobromine can negatively regulate pathways such as phosphodiesterase-4 and nuclear factor-kappa B, thereby inhibiting the proliferation of malignant glioblastoma, a type of brain tumor (Sugimoto et al., 2014).
Neurological Health
- Facilitation of Motor Learning in Mice : Theobromine has been studied for its effects on brain-derived neurotrophic factor and motor learning. A diet supplemented with theobromine resulted in improved motor learning and increased activity in certain brain pathways in mice (Yoneda et al., 2017).
Immunostimulatory Activities
- Stimulation of Macrophage Function : Research indicates that theobromine can act as an immune response stimulator through the activation of signaling pathways like MAPK and NF-κB. It was found to increase the production of nitric oxide and inflammatory cytokines in macrophages (Lee et al., 2022).
Cardiovascular and Metabolic Health
- Effect on Serum Lipoprotein Profiles : A study on the effects of theobromine consumption on serum lipoprotein profiles in humans with low HDL-cholesterol concentrations showed that theobromine reduced cholesterol concentrations in LDL particles, suggesting potential benefits for cardiovascular health (Jacobs et al., 2017).
Potential Neuroprotective Effects
- Control of Hippocampal Neuronal Function : Theobromine targeting adenosine receptors can affect hippocampal synaptic transmission and plasticity, offering neuroprotection in dementia-related conditions (Valada et al., 2022).
Kidney Health
- Modifying Uric Acid Aggregation : Theobromine can modify the aggregation of uric acid, potentially influencing the formation and treatment of kidney stones. It alters the structure of uric acid clusters, increasing their solubility and aiding in their excretion (Chattaraj & Paul, 2019).
Blood-Brain Barrier Penetration
- Ability to Pass Through the Blood-Brain Barrier : Research has shown that theobromine can pass through the blood-brain barrier in mice, which is crucial for its potential effects on brain health and treating brain-related disorders (Sugimoto et al., 2016).
Propriétés
IUPAC Name |
1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEJJEYAPRULFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396301 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)theobromine | |
CAS RN |
6493-10-3 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














